1-(5-methyl-1H-indol-3-yl)propan-2-ol
Description
1-(5-Methyl-1H-indol-3-yl)propan-2-ol (CAS: 3364-35-0) is an indole derivative featuring a propan-2-ol group directly attached to the 3-position of the indole ring and a methyl substituent at the 5-position. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol . The compound’s structure combines the aromatic indole scaffold, known for its role in neurotransmitter systems (e.g., serotonin), with a secondary alcohol moiety, which may influence solubility and receptor interactions.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(5-methyl-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C12H15NO/c1-8-3-4-12-11(5-8)10(7-13-12)6-9(2)14/h3-5,7,9,13-14H,6H2,1-2H3 |
InChI Key |
UKSMHIFLWPJCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional distinctions between 1-(5-methyl-1H-indol-3-yl)propan-2-ol and its analogs:
Pharmacological and Functional Comparisons
- Adrenergic Receptor Interactions: Compounds like 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit α₁-adrenolytic activity due to their phenoxyethylamino side chains, which are absent in the target compound.
- Safety and Handling: Halogenated derivatives like 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol require stringent safety protocols (e.g., skin protection), suggesting that substituents (halogens, methyl groups) influence toxicity profiles .
Physicochemical Properties
- Solubility : The morpholine-containing analog () is expected to exhibit higher water solubility due to its tertiary amine, whereas the 5-methyl group in the target compound may reduce polarity .
- Molecular Weight and logP : The target compound (MW: 175.23) is smaller and likely more lipophilic than diphenylindole derivatives (e.g., MW: 429.56 in ), impacting bioavailability .
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